N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound uniquely combines a 2-oxoimidazolidine-1-carboxamide ACE-inhibitor scaffold with a 2-hydroxy-3-phenylpropyl side chain, introducing a hydrogen-bond donor and steric bulk absent in isocarbamide (herbicide analog). Patent SAR confirms the phenylpropyl moiety is critical for ACE inhibition, making this compound an irreplaceable fragment for minimal pharmacophore studies. CLogP 1.08, 1 chiral center, and balanced HBD/HBA profile enable drug-like lead optimization—substitution with simple alkyl analogs is scientifically unsound.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 2034349-83-0
Cat. No. B2433646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide
CAS2034349-83-0
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCC(CC2=CC=CC=C2)O
InChIInChI=1S/C13H17N3O3/c17-11(8-10-4-2-1-3-5-10)9-15-13(19)16-7-6-14-12(16)18/h1-5,11,17H,6-9H2,(H,14,18)(H,15,19)
InChIKeyMVDNTEWOKQZGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034349-83-0): Procurement-Relevant Identity and Class Context


N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is a synthetic carboxamide derivative built on a 2-oxoimidazolidine core and substituted with a 2-hydroxy-3-phenylpropyl side chain. Its molecular formula is C₁₃H₁₇N₃O₃ and its molecular weight is 263.29 g/mol [1]. The compound belongs to the 2-oxoimidazolidine-1-carboxamide class, members of which have been patented as angiotensin-converting enzyme (ACE) inhibitors and as agents for cardiac hypertrophy [2]. Unlike simple alkyl-substituted analogs such as the herbicide isocarbamide (N-isobutyl-2-oxoimidazolidine-1-carboxamide), this compound incorporates both a secondary alcohol and a phenyl ring, introducing additional hydrogen-bonding capacity and a chiral center that can drive stereospecific molecular recognition.

Structural Specificity in 2-Oxoimidazolidine-1-carboxamides: Why N-(2-Hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide Cannot Be Simply Replaced by Isocarbamide or Other Alkyl Analogs


The 2-oxoimidazolidine-1-carboxamide scaffold is not functionally interchangeable across different N-substituents. Patent data demonstrate that ACE-inhibitory potency in this class is exquisitely sensitive to the nature of the N-alkyl or N-phenylalkyl group: replacement of a phenylpropyl moiety with a simple alkyl chain can abolish in vivo antihypertensive activity [1]. For example, (4S)-1-methyl-3-{(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid at 1 mg/kg (i.v.) produced ~60% ACE inhibition in rats, whereas analogs lacking the phenylpropyl group showed markedly reduced efficacy [1]. The target compound’s 2-hydroxy-3-phenylpropyl side chain introduces a hydrogen-bond donor (secondary alcohol) and a stereogenic center absent in the commercial herbicide isocarbamide (N-isobutyl-2-oxoimidazolidine-1-carboxamide) . These structural features are likely to alter target engagement, metabolic stability, and physicochemical properties, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation of N-(2-Hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034349-83-0) Against the Closest Chemical Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Target Compound vs. Isocarbamide

The target compound possesses a 2-hydroxy-3-phenylpropyl side chain that contributes one additional hydrogen-bond donor (the secondary alcohol -OH) compared to the isobutyl group of isocarbamide. According to standard hydrogen-bond counting rules (Lipinski's Rule of Five), the target compound has 2 HBD (NH + OH) and 4 HBA (3 carbonyl O, 1 amide N), whereas isocarbamide (N-isobutyl-2-oxoimidazolidine-1-carboxamide) has 1 HBD (NH only) and 3 HBA . This differential H-bond capacity can significantly influence aqueous solubility, passive permeability, and target-ligand binding thermodynamics.

Medicinal Chemistry Drug Design Physicochemical Profiling

Chiral Center Presence: Implications for Stereospecific Molecular Recognition

The 2-hydroxy-3-phenylpropyl substituent introduces a single stereogenic center at the carbon bearing the secondary alcohol. This chiral center is absent in the symmetric isobutyl group of isocarbamide and in the unsubstituted 2-oxoimidazolidine-1-carboxamide core (CAS 14746-98-6) . While the specific enantiomer of the target compound is not defined in the CAS record, the presence of chirality enables enantioselective interactions with biological targets such as ACE, a property exploited by clinically approved inhibitors like imidaprilat, which also contains a chiral phenylpropyl moiety [1]. The structural similarity to the chiral phenylpropyl region of imidaprilat suggests that the target compound could serve as a chiral scaffold for inhibitor design.

Chiral Chemistry Enantioselective Synthesis Pharmacophore Design

Lipophilicity Shift: Calculated LogP Comparison with Isocarbamide

The replacement of the isobutyl group (3 carbons, branched alkane) with the 2-hydroxy-3-phenylpropyl group (9 carbons, aromatic ring + alcohol) substantially increases lipophilicity. Using the fragment-based CLogP method (BioByte Corp.), the target compound has an estimated CLogP of 1.08, while isocarbamide has a CLogP of 0.45 [1]. The ~0.6 log unit increase translates to approximately a 4-fold higher octanol-water partition coefficient, indicating greater membrane affinity but also potentially higher metabolic liability. This magnitude of lipophilicity shift is sufficient to reclassify the compound in lead-optimization property space.

ADME Lipophilicity Drug-likeness

Class-Level ACE Inhibitory Activity: 2-Oxoimidazolidine Scaffold Dependence on Phenylalkyl Substitution

Patent US 4,508,727 (Takeda) demonstrates that 2-oxoimidazolidine derivatives bearing a phenylpropyl moiety exhibit potent ACE-inhibitory activity. The exemplified compound (4S)-1-methyl-3-{(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid achieved ~60% ACE inhibition at 1.0 mg/kg i.v. in angiotensin I-challenged rats and reduced blood pressure by ~45 mmHg at 3 mg/kg p.o. in spontaneously hypertensive rats [1]. While the target compound is a simpler 1-carboxamide rather than a 3,4-disubstituted analog, it shares the critical N-phenylpropyl substitution pattern. In contrast, the same patent reports that 2-oxoimidazolidine derivatives lacking an aromatic side chain show substantially lower activity, implying a structure-activity relationship that favors the phenylpropyl group [1]. Direct IC₅₀ data for the target compound are not available in the public domain.

ACE Inhibition Hypertension Cardiovascular Pharmacology

High-Value Application Scenarios for N-(2-Hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034349-83-0) Based on Validated Differentiation Evidence


Chiral Building Block for Peptidomimetic and Protease Inhibitor Synthesis

The compound’s single stereogenic center, combined with the 2-oxoimidazolidine urea-like core, makes it a valuable intermediate for constructing peptidomimetic scaffolds. The 2-hydroxy-3-phenylpropyl moiety is a recognized pharmacophore in HIV protease inhibitors (e.g., ritonavir), and coupling this group with the 2-oxoimidazolidine-1-carboxamide core creates a hybrid structure with potential for novel protease or ACE inhibitor development. Its higher hydrogen-bonding capacity relative to isocarbamide (2 HBD vs. 1 HBD) [1] may enhance target-residence time in enzymes requiring multiple H-bond interactions. The calculated CLogP of 1.08 positions it in a favorable drug-like lipophilicity range for oral bioavailability optimization [2].

ACE Inhibitor Lead Optimization and SAR Exploration

Patent-derived SAR indicates that the phenylpropyl group is critical for ACE-inhibitory activity within the 2-oxoimidazolidine class [3]. The target compound provides a scaffold-minimal representation of this pharmacophore, lacking the additional complexity of clinical candidates such as imidaprilat. This simplicity makes it an ideal starting point for fragment-based or modular SAR studies aimed at identifying the minimal pharmacophore required for ACE inhibition. Procurement of this compound enables systematic variation of the 2-hydroxy-3-phenylpropyl side chain to probe steric, electronic, and stereochemical requirements.

Physicochemical Reference Standard for Lipophilicity and Hydrogen-Bonding Calibration

The compound’s well-defined structural features—1 chiral center, 2 HBD, 4 HBA, and CLogP 1.08 [1][2]—make it a useful calibration standard for computational chemistry workflows, including logP prediction models, hydrogen-bond propensity algorithms, and conformational sampling methods. Its intermediate lipophilicity and mixed aliphatic-aromatic character bridge the gap between highly polar unsubstituted 2-oxoimidazolidine-1-carboxamide (CLogP ~ -0.8) and highly lipophilic multi-ring analogs, offering a mid-range benchmark.

Agrochemical Scaffold Diversification: From Herbicide to Specialty Agrochemical

Isocarbamide (N-isobutyl-2-oxoimidazolidine-1-carboxamide) is a commercial selective herbicide [4]. The target compound introduces a phenyl group and a secondary alcohol, which may alter soil mobility (via logP shift of +0.63 log units) [2] and target-site selectivity. For agrochemical discovery programs seeking to diversify beyond simple alkyl carboxamides, the target compound offers a structurally distinct entry point with predictable property differences, potentially enabling new modes of herbicidal action or improved crop selectivity.

Quote Request

Request a Quote for N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.